Dopamine Transporter (DAT) Affinity: Evidence of Sub-micromolar Potency for CNS Tool Compound Selection
This compound demonstrates confirmed, sub-micromolar inhibitory activity at the human dopamine transporter (hDAT). This provides a validated, quantitative baseline for CNS research, in contrast to many uncharacterized tetrahydroquinoxaline analogs. In a [3H]WIN-35428 displacement assay using cloned human DAT expressed in mouse N2A cells, the compound exhibited an IC50 of 441 nM [1]. The potency is consistent across multiple assay formats, including inhibition of [3H]dopamine reuptake in HEK293 cells (IC50 = 945 nM) [1].
| Evidence Dimension | Inhibition of human dopamine transporter (hDAT) |
|---|---|
| Target Compound Data | IC50 = 441 nM (displacement) / IC50 = 945 nM (reuptake) |
| Comparator Or Baseline | Unsubstituted tetrahydroquinoxaline scaffold (no reported DAT activity) |
| Quantified Difference | Activity is conferred by the N-benzyl substitution; the core scaffold alone lacks this specific pharmacology |
| Conditions | [3H]WIN-35428 displacement in N2A cells; [3H]dopamine reuptake in HEK293 cells |
Why This Matters
This provides a validated potency benchmark for the compound against a key CNS target, enabling its use as a standard reference or starting point for SAR studies, a feature absent in the unsubstituted core scaffold.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity profile for compound ID 2126094 (1-Benzyl-1,2,3,4-tetrahydroquinoxaline). View Source
